

In-Depth Technical Guide: Cellular Pathways Modulated by Krp-199

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Compound of Interest

Compound Name: *Krp-199*

Cat. No.: *B1673780*

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Abstract

Krp-199 is a potent and highly selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its primary mechanism of action involves the modulation of glutamatergic neurotransmission, a critical pathway in synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in a range of neurological and psychiatric disorders. This document provides a comprehensive overview of the cellular pathways modulated by **Krp-199**, with a focus on its interaction with the AMPA receptor. It includes a summary of its binding affinity, detailed experimental protocols for its characterization, and a discussion of its neuroprotective effects.

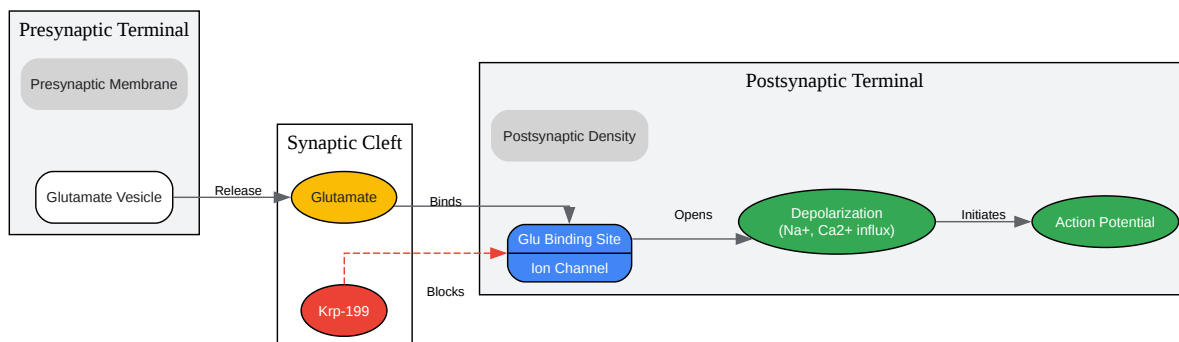
Core Cellular Pathway: AMPA Receptor Antagonism

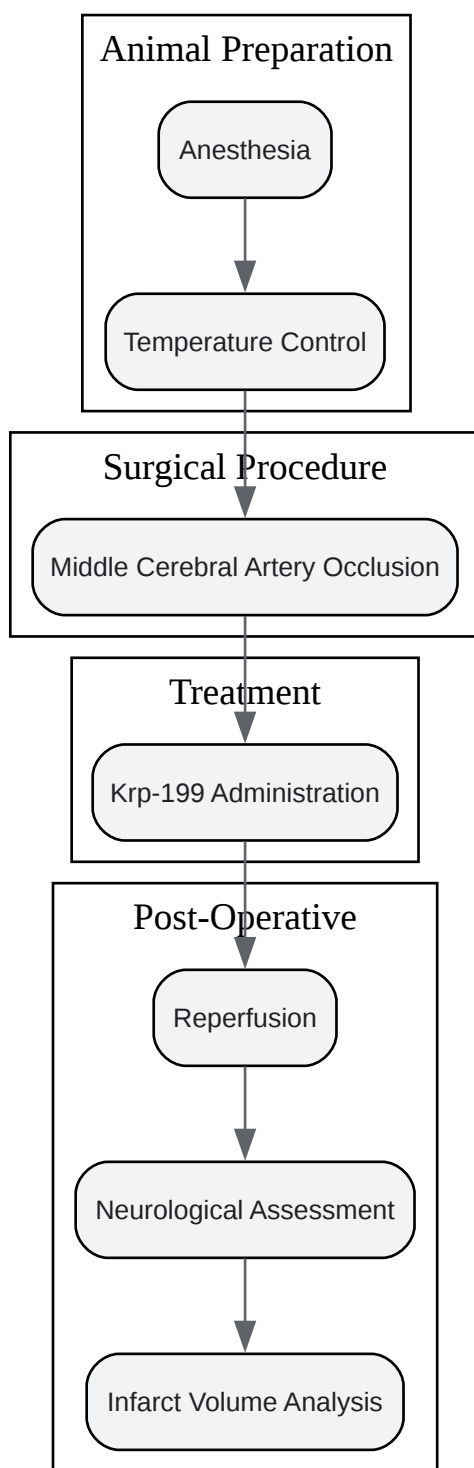
The principal cellular pathway modulated by **Krp-199** is the AMPA receptor signaling cascade. AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

Upon binding of glutamate, the AMPA receptor channel opens, allowing the influx of sodium ions (Na^+) and, to a lesser extent, calcium ions (Ca^{2+}), leading to depolarization of the postsynaptic membrane. This event is fundamental for the initiation of an action potential.

Krp-199 acts as a competitive antagonist at the glutamate binding site on the AMPA receptor. By occupying this site, **Krp-199** prevents the binding of glutamate, thereby inhibiting the opening of the ion channel and reducing excitatory postsynaptic currents. This antagonistic action effectively dampens excessive glutamatergic signaling, which is a key mechanism underlying its neuroprotective properties.

Visualization of the AMPA Receptor Signaling Pathway





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